(S)-2-Amino-3-ethylpentanoic acid

Übersicht

Beschreibung

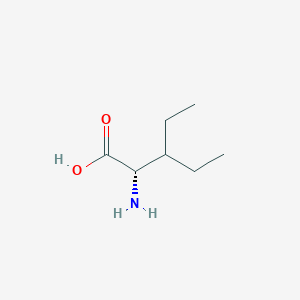

(S)-2-Amino-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentane chain with an ethyl substituent. This compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration denotes its stereochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-ethylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. Another method includes the resolution of racemic mixtures, where a racemic mixture of the compound is separated into its enantiomers.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution and fermentation processes are commonly employed to produce this compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-3-ethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base or catalyst.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-ethylpentanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.

Industry: It is used in the production of biodegradable polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The amino and carboxyl groups enable it to form peptide bonds, making it essential in protein synthesis. Additionally, its stereochemistry plays a crucial role in its biological activity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

®-2-Amino-3-ethylpentanoic acid: The enantiomer of (S)-2-Amino-3-ethylpentanoic acid with different stereochemistry.

2-Amino-3-methylpentanoic acid: A similar compound with a methyl substituent instead of an ethyl group.

2-Amino-3-ethylbutanoic acid: A compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl substituent, which influences its chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective processes.

Biologische Aktivität

(S)-2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline, is a chiral amino acid with significant biological activity and potential applications in various fields, including biochemistry, pharmacology, and materials science. This article explores the compound’s biological properties, mechanisms of action, and research applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 145.20 g/mol. Its structure features an amino group (-NH₂) and a carboxyl group (-COOH) attached to a pentane chain with an ethyl substituent, giving it unique stereochemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 14328-49-5 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its role as a building block in protein synthesis and its interaction with various enzymes. The compound can participate in peptide bond formation due to its amino and carboxyl functional groups. Additionally, its chiral nature allows it to selectively interact with specific receptors and enzymes, potentially influencing metabolic pathways.

- Enzyme Interactions : This compound may act as a substrate for certain enzymes, facilitating biochemical reactions essential for cellular functions.

- Peptide Synthesis : As an amino acid precursor, it plays a critical role in the synthesis of peptides and proteins, which are vital for numerous biological processes.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications:

- Neuroprotective Effects : Some studies suggest that this compound could exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Muscle Development : Its role in protein synthesis may contribute to muscle growth and repair, indicating potential use in sports medicine and rehabilitation.

Case Studies

-

Hydrogel Applications : In tissue engineering, this compound has been utilized in the development of peptide-based hydrogels. These hydrogels can support cell growth and differentiation, providing scaffolds for tissue regeneration .

- Study Findings : Research demonstrated that hydrogels incorporating this amino acid supported the growth of rat adrenal pheochromocytoma cells over extended periods, comparable to traditional substrates like Matrigel.

- Drug Delivery Systems : The compound has been explored in smart drug delivery systems where it aids in the controlled release of therapeutic agents due to its biocompatibility and ability to form stable complexes with drugs .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-Amino-3-ethylpentanoic acid | Enantiomer with different stereochemistry | Similar but distinct interactions |

| 2-Amino-3-methylpentanoic acid | Methyl group instead of ethyl | Different metabolic pathways |

| 2-Amino-3-ethylbutanoic acid | Shorter carbon chain | Altered reactivity and biological effects |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435855 | |

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-49-5 | |

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.